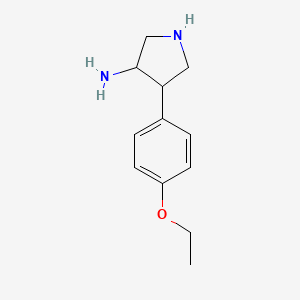

4-(4-Ethoxyphenyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-15-10-5-3-9(4-6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWKNSURPSLGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Ethoxyphenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxyphenyl group, which enhances its lipophilicity and interaction potential with biological targets. The structural formula can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antibacterial Activity

Studies have shown that this compound possesses notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.032 |

| Klebsiella pneumoniae | 0.512 |

The compound demonstrated complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungi, including Candida albicans. The antifungal efficacy was evaluated using similar MIC assays, indicating potential therapeutic applications in treating fungal infections .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It is believed to modulate the activity of these targets, leading to its observed biological effects. The compound may mimic natural substrates, allowing it to bind effectively at active sites.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Antimicrobial Studies : A comprehensive evaluation involving 248 alkaloids revealed that pyrrolidine derivatives, including this compound, exhibited significant antimicrobial activity, particularly against pathogenic bacteria .

- Pharmacological Investigations : The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders and cancer due to its structural similarities with known bioactive compounds .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Biological Activity | Structural Differences |

|---|---|---|

| 4-(4-Methoxyphenyl)-1-methylpyrrolidin-3-amine | Moderate antibacterial properties | Methoxy group instead of ethoxy |

| 4-(4-Ethoxyphenyl)-1-methylpyrrolidin-2-amine | Lower antibacterial activity | Amine group at a different position |

This table emphasizes the influence of structural modifications on biological activity, showcasing the importance of specific substituents in enhancing efficacy.

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-Ethoxyphenyl)pyrrolidin-3-amine exhibits various biological activities, making it a candidate for further pharmacological studies. Some notable activities include:

- Antidepressant Potential : Similar compounds have shown promise in treating depression by interacting with neurotransmitter systems.

- Antitumor Properties : Structural analogs have been investigated for their ability to inhibit cancer cell growth.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with specific molecular targets. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods help elucidate the pharmacological profile and therapeutic potential of the compound.

Case Studies and Research Findings

Recent studies have explored the applications of this compound in drug development:

- Medicinal Chemistry Applications : The compound serves as a scaffold for developing new drugs targeting various diseases, including depression and cancer.

- Biological Studies : Investigations into its interaction with specific biological targets have revealed insights into its mechanism of action, which may involve enzyme inhibition or receptor modulation.

These findings emphasize the compound's versatility and potential as a lead candidate for further research .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and ethoxyphenyl group undergo oxidation under specific conditions:

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | Quinone derivatives | 65–70 | |

| CrO₃ | Acetic acid, reflux | Ketone (pyrrolidinone) | 55 | |

| m-CPBA | DCM, RT | N-Oxide | 85 |

-

Quinone Formation : Oxidation with KMnO₄ in acidic media cleaves the pyrrolidine ring, forming a quinone structure via intermediate dihydroxylation.

-

Ketone Formation : Chromium trioxide selectively oxidizes the amine-adjacent carbon to a ketone, yielding pyrrolidinone derivatives .

-

N-Oxidation : Meta-chloroperbenzoic acid (m-CPBA) generates the N-oxide, enhancing polarity without ring modification.

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenation:

| Reducing Agent | Conditions | Major Product | Application | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT | Secondary amine (alkylated) | Intermediate for drug analogs | |

| LiAlH₄ | THF, reflux | Pyrrolidine (deaminated) | Bioactive molecule synthesis |

-

Borohydride Reduction : Sodium borohydride selectively reduces imine intermediates formed during alkylation.

-

Lithium Aluminum Hydride : Strong reducing agents deaminate the compound, producing unsubstituted pyrrolidine.

Electrophilic Aromatic Substitution

The ethoxyphenyl group directs electrophiles to the para position:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 4-Nitro derivative | 72 | |

| Br₂/FeBr₃ | DCM, RT | 4-Bromo derivative | 68 |

Nucleophilic Substitution

The ethoxy group undergoes nucleophilic displacement under alkaline conditions:

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (aq) | 120°C, sealed tube | 4-Aminophenyl derivative | 60 | |

| NaSH | DMF, 80°C | 4-Mercaptophenyl derivative | 55 |

Ring-Opening and Rearrangement

Under basic conditions, the pyrrolidine ring undergoes transformations:

| Base | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| NaOH (aq) | Reflux | Open-chain diamine | Hofmann elimination | |

| Et₃N | DCM, RT | Spirocyclic amine | Intramolecular cyclization |

-

Hofmann Elimination : Strong bases like NaOH degrade the ring via β-hydrogen elimination, yielding linear diamines .

-

Spirocyclization : Tertiary amines facilitate intramolecular attacks, forming spiro compounds .

Acylation and Alkylation

The primary amine reacts with acyl/alkyl halides:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT | N-Acetyl derivative | Prodrug synthesis | |

| Benzyl bromide | K₂CO₃, DMF | N-Benzyl derivative | CNS-targeted analogs |

Acid-Base Reactions

The amine group forms salts with acids, enhancing solubility:

| Acid | Product | Solubility (mg/mL) | Reference |

|---|---|---|---|

| HCl | Hydrochloride salt | 120 (H₂O) | |

| Citric acid | Citrate salt | 95 (EtOH) |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(4-Ethoxyphenyl)pyrrolidin-3-amine with structurally or functionally related compounds, emphasizing key differences in structure, activity, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Flexibility vs. In contrast, Apricoxib’s rigid pyrrole ring and sulfonamide group confer selectivity for COX-2 inhibition . The triazole substituent in 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine introduces additional hydrogen-bonding sites, which may improve metabolic stability compared to the ethoxyphenyl group .

Biological Activity :

- The ethoxyphenyl group is associated with enhanced anti-inflammatory and antimicrobial activity. For example, compound 3 in demonstrates potent NF-κB inhibition (IC50 ~0.007 μM), suggesting that the ethoxyphenyl-amine motif may synergize with heterocyclic systems to amplify activity .

- Apricoxib’s ethoxyphenyl-pyrrole structure highlights the importance of aryl groups in COX-2 selectivity, a property that could be explored in derivatives of the target compound .

However, the absence of polar groups (e.g., sulfonamide in Apricoxib) may limit solubility . Etofenprox, a pyrethroid-ether with a 4-ethoxyphenyl group (MW 376.49 g/mol), demonstrates the role of ethoxy substituents in enhancing lipophilicity and insecticidal activity, a property that may extend to other ethoxyphenyl-containing compounds .

Synthetic Accessibility :

- describes the synthesis of γ-EtOPhCL via Baeyer-Villiger oxidation, a method that could be adapted for introducing ethoxyphenyl groups into pyrrolidine scaffolds .

Preparation Methods

Reductive Amination and Cyclization Method

A widely used method involves the condensation of 4-ethoxybenzaldehyde with an appropriate amine precursor, followed by cyclization and reduction:

- Step 1: Condensation of 4-ethoxybenzaldehyde with a primary amine to form an imine intermediate.

- Step 2: Intramolecular cyclization to form a pyrrolidine ring.

- Step 3: Reduction of the intermediate imine or amine oxide to yield the pyrrolidin-3-amine.

This approach is supported by the general synthetic pathway described for sterically hindered amine ethers, where reduction with sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) at controlled temperatures (0–100°C, preferably 25–80°C) is used to obtain the amine product.

Boron Trifluoride and Triethylsilane Mediated Reduction

An advanced method involves the use of boron trifluoride (BF3) and triethylsilane (Et3SiH) for the reduction of amine oxide intermediates to the target amine:

- A solution of the sterically hindered amine oxide is added dropwise to chilled dichloromethane with a constant flow of BF3.

- Rapid addition of neat Et3SiH follows.

- Reaction is stirred at low temperatures (−20 to 10°C, preferably around 0°C) until complete conversion (1–60 minutes).

This method provides high selectivity and yields for the amine product and could be adapted for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling for Arylation

For introducing the 4-ethoxyphenyl substituent, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling are effective:

- Starting from a pyrrolidin-3-amine intermediate, aryl halides (e.g., 4-ethoxyphenyl bromide) can be coupled in the presence of Pd catalysts, ligands (e.g., XantPhos), and bases (e.g., t-BuONa) in toluene at elevated temperatures (~110°C).

This allows for late-stage functionalization and diversification of the pyrrolidine scaffold.

One-Pot Synthesis Approaches

One-pot procedures combining condensation, cyclization, and functionalization steps have been reported for related pyrrolidine derivatives:

- For example, one-pot synthesis of pyrrolidinyl-substituted compounds involving cyclic amines has been demonstrated, emphasizing the importance of the pyrrolidine ring for biological activity.

- Such methods reduce purification steps and improve overall efficiency.

Experimental Conditions and Purification

- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), methanol (MeOH), and toluene.

- Temperature: Reactions are typically conducted between 0°C and 110°C depending on the step.

- Purification: Extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate or sodium sulfate, filtration, and concentration under reduced pressure are standard. Final purification often involves silica gel chromatography or preparative HPLC.

- Yields: High yields (up to 80–90%) are achievable with optimized conditions, especially when using controlled reagent equivalents and temperature management.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The amount of solvent (e.g., methanol) during trituration affects product yield and purity; excessive solvent may reduce yield by removing product along with impurities.

- Reaction times can be shortened without loss of yield by optimizing reagent ratios and temperature control.

- Substituted benzaldehydes, including halogenated derivatives, can be used to access diverse functionalized pyrrolidines, indicating the synthetic route's versatility.

- The pyrrolidine ring size and substitution pattern critically influence biological activity, underscoring the importance of precise synthetic control.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 4-(4-Ethoxyphenyl)pyrrolidin-3-amine using Design of Experiments (DoE) methodologies?

- Methodological Answer : Employ statistical DoE frameworks to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Use response surface modeling to analyze interactions between variables and minimize trial-and-error approaches. This method reduces experimental iterations by up to 50% while maintaining robustness .

Q. What spectroscopic techniques are essential for confirming the stereochemistry and regioselectivity of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral HPLC for enantiomeric excess quantification. Torsional angle data from crystallography (e.g., C3—C4—C5—N6 = 122.19°) can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling reactive intermediates during the synthesis of this compound?

- Methodological Answer : Adhere to lab safety regulations requiring 100% compliance with PPE (gloves, goggles, lab coats) and rigorous fume hood use. Implement hazard-specific protocols (e.g., P301-P310 for ingestion risks, P405 for storage) to mitigate exposure to toxic by-products like toluene or chlorinated intermediates .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and transition states for this compound synthesis?

- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT for energy barriers) and molecular dynamics simulations to model reaction mechanisms. Integrate cheminformatics platforms to cross-reference computed transition states with experimental kinetic data, enabling iterative refinement of synthetic pathways .

Q. What strategies address contradictory pharmacological data for this compound in target validation studies?

- Methodological Answer : Apply orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to verify target engagement. Use meta-analysis frameworks to reconcile discrepancies, prioritizing reproducibility across independent labs. Theoretical grounding in receptor-ligand interaction models (e.g., InChI-derived conformers) can clarify mechanistic outliers .

Q. How can researchers characterize and mitigate by-products formed during the synthesis of this compound?

- Methodological Answer : Employ LC-MS and GC-MS to identify by-products (e.g., methyl-(4-methyl-piperidin-3-yl)- or toluene derivatives). Optimize purification using membrane separation technologies (e.g., nanofiltration) or crystallization under controlled pH to isolate the target compound with >99% purity .

Q. What role does reaction engineering play in scaling up this compound synthesis while maintaining stereochemical integrity?

- Methodological Answer : Use microreactor systems to enhance mass/heat transfer and minimize racemization. Computational fluid dynamics (CFD) models can predict mixing efficiency, while in-line PAT (Process Analytical Technology) ensures real-time monitoring of enantiomeric ratios .

Data and Theoretical Frameworks

Q. How can researchers leverage cheminformatics databases to validate the structural novelty of this compound?

- Methodological Answer : Cross-reference canonical SMILES (e.g.,

COCc1cc(ccc1OC)CN1C[C@@H]([C@H](C1)N)C1CC1) and InChI keys against PubChem and Reaxys to confirm absence of prior art. Use substructure searches to identify structurally analogous compounds with documented bioactivity .

Q. What theoretical frameworks guide the design of this compound derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Apply Lipinski’s Rule of Five and QSAR models to predict solubility and permeability. Molecular docking studies using crystallographic protein data (e.g., PDB IDs) can prioritize derivatives with optimized binding to biological targets .

Tables for Key Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Optimal Reaction Temperature | 80–90°C (DoE-optimized) | |

| Enantiomeric Excess (ee) | >98% (chiral HPLC) | |

| By-product Identification | LC-MS (m/z 245.16 for methyl-piperidinyl) | |

| Computational Accuracy | DFT ΔG‡ ± 2.3 kcal/mol vs. experimental |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.